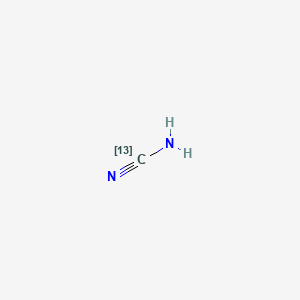

Cyanamide-13C

描述

Cyanamide-13C: is an organic compound with the molecular formula CH₂N₂ . It is a simple molecule consisting of an amino group (-NH₂) and a nitrile group (-C≡N) attached to a single carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes .

作用机制

Target of Action

Aminoformonitrile, also known as cyanamide, is a cyanide compound that has been used in various applications, including as a fertilizer and defoliant . It primarily targets the enzymes Cathepsin K and Carbonic Anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation, respectively .

Mode of Action

This interaction can result in alterations in the biological processes these enzymes are involved in .

Biochemical Pathways

Given its interaction with cathepsin k and carbonic anhydrase 2, it is likely to influence pathways involving protein degradation and ph regulation .

Pharmacokinetics

It is known to be highly soluble in water, suggesting it could be rapidly absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of aminoformonitrile’s action are largely dependent on its interaction with its target enzymes. By influencing the activity of these enzymes, aminoformonitrile can potentially affect a variety of cellular processes, including protein degradation and pH regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of aminoformonitrile. For instance, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity.

生化分析

Biochemical Properties

Aminoformonitrile plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context within the biochemical environment .

Cellular Effects

The effects of Aminoformonitrile on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminoformonitrile exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aminoformonitrile can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Aminoformonitrile can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Aminoformonitrile is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Aminoformonitrile is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Aminoformonitrile and any effects on its activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions:

Oxidative Cyanation of Primary Amines: One method involves the oxidative cyanation of primary amines using d-amino acid oxidase from porcine kidney.

Enzymatic Synthesis: Another approach utilizes mutant d-amino acid oxidase and nitrilase to catalyze the synthesis of aminoformonitrile from primary amines and potassium cyanide.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation: Cyanamide-13C can undergo oxidation reactions, where the amino group is converted to other functional groups.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products:

Oxidation: Products may include imines or nitriles.

Reduction: Primary amines are typically formed.

Substitution: Various substituted amines or amides can be produced.

科学研究应用

Chemistry:

Intermediate in Organic Synthesis: Cyanamide-13C is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Medicine:

Industry:

相似化合物的比较

Cyanamide (CH₂N₂): Cyanamide is structurally similar but often exists as its calcium salt and is used in different applications, such as fertilizers and pharmaceuticals.

Dicyandiamide (C₂H₄N₄): This compound is used in the production of melamine and as a slow-release fertilizer.

Uniqueness: Cyanamide-13C’s unique combination of an amino and nitrile group on a single carbon atom makes it a valuable intermediate in various chemical reactions, distinguishing it from other similar compounds .

生物活性

Cyanamide-13C is a stable isotopically labeled form of cyanamide, a compound that plays a crucial role in various biological processes, particularly in the context of nitrogen metabolism and as a precursor for several important organic compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in bioremediation, and its interactions with biological systems.

Cyanamide (NH2CN) is a simple organic compound that contains both nitrogen and carbon. The incorporation of the carbon-13 isotope (C-13) allows for enhanced tracking and analysis in biological studies through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The structural formula can be represented as follows:

1. Nitrogen Metabolism

Cyanamide has been shown to participate in nitrogen metabolism within various organisms. It acts as a nitrogen source for certain bacteria, facilitating growth under nitrogen-limiting conditions. The compound can be assimilated by microorganisms that possess specific enzymes capable of converting cyanamide into other nitrogenous compounds, thus playing a vital role in the nitrogen cycle.

2. Inhibition of Enzymatic Activity

Research has indicated that cyanamide can inhibit certain enzymes, such as carbonic anhydrase. This inhibition is significant because carbonic anhydrase is involved in the regulation of pH and carbon dioxide transport in biological systems. The binding affinity of this compound to carbonic anhydrase has been studied using 13C-NMR techniques, revealing insights into its inhibitory mechanisms .

Applications in Bioremediation

The potential use of this compound in bioremediation efforts has garnered attention due to its ability to interact with various environmental pollutants, particularly cyanide compounds. Microorganisms capable of utilizing cyanamide for growth may also be employed to detoxify cyanide-laden environments.

Case Study: Microbial Utilization of Cyanamide

A study explored the use of Pseudomonas pseudoalcaligenes CECT5344 for the biodegradation of cyanide, where cyanamide was identified as an intermediate product. The strain demonstrated the ability to assimilate cyanide through a nitrilase-dependent pathway, which was linked to its capacity to utilize cyanamide effectively . This highlights the potential for engineered microbial strains that can utilize this compound for enhanced bioremediation strategies.

Table 1: Biological Activity of this compound

| Biological Activity | Mechanism | Organisms Involved |

|---|---|---|

| Nitrogen Assimilation | Utilized as a nitrogen source | Various bacteria |

| Enzyme Inhibition | Inhibits carbonic anhydrase | Human and microbial systems |

| Biodegradation | Intermediate in cyanide degradation | Pseudomonas pseudoalcaligenes CECT5344 |

属性

IUPAC Name |

aminoformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2/c2-1-3/h2H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMCDFZZKTWFGF-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661874 | |

| Record name | (~13~C)Cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21420-35-9 | |

| Record name | (~13~C)Cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。